
6-(1,3-Thiazolidin-3-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Thiazolidin-3-yl)hexan-1-amine is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Thiazolidin-3-yl)hexan-1-amine typically involves the condensation of cysteamine with formaldehyde, followed by subsequent reactions to introduce the hexan-1-amine moiety . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Thiazolidin-3-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
6-(1,3-Thiazolidin-3-yl)hexan-1-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(1,3-Thiazolidin-3-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine: A simpler analog with similar structural features but lacking the hexan-1-amine moiety.
Thiazolidinone: Contains a carbonyl group, offering different reactivity and biological properties.
Thiazolidinedione: Known for its use in diabetes treatment, featuring two carbonyl groups.
Uniqueness
6-(1,3-Thiazolidin-3-yl)hexan-1-amine is unique due to its specific combination of the thiazolidine ring and the hexan-1-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
88346-63-8 |
|---|---|
Fórmula molecular |
C9H20N2S |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
6-(1,3-thiazolidin-3-yl)hexan-1-amine |
InChI |
InChI=1S/C9H20N2S/c10-5-3-1-2-4-6-11-7-8-12-9-11/h1-10H2 |
Clave InChI |
YUOQBWWXBSRINF-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


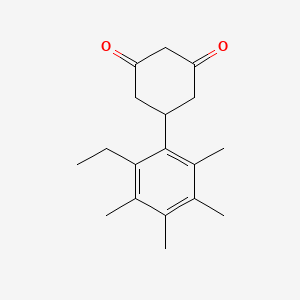
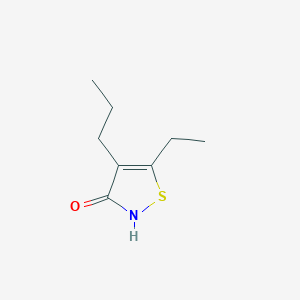
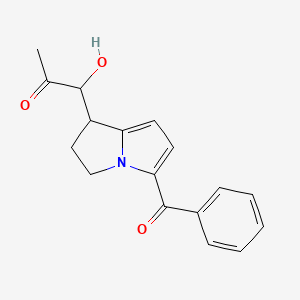

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)
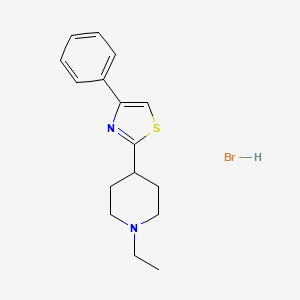
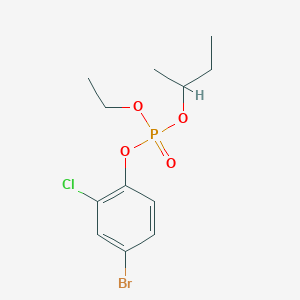
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)



![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
